molecular formula C12H9Cl2N3O4 B2644719 dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate CAS No. 129748-80-7

dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate

Cat. No. B2644719
CAS RN: 129748-80-7
M. Wt: 330.12
InChI Key: LAABOCWJVZIUKY-UHFFFAOYSA-N
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Description

Diuron, also known as 3-(3,4-dichlorophenyl)-1,1-dimethylurea, is a white crystalline solid . It is a member of the class of 3-(3,4-substituted-phenyl)-1,1-dimethylureas . It is a phenyl urea pre-emergent agrochemical and also an important raw material and intermediate used in organic synthesis, pharmaceuticals, and dyestuff .


Synthesis Analysis

The synthesis of Diuron involves the treatment of a substituted aryl amine, an aniline, with phosgene to form its isocyanate derivative. This is subsequently reacted with dimethylamine to give the final product .


Molecular Structure Analysis

The molecular formula of Diuron is C9H10Cl2N2O, and it has a molecular weight of 233.095 .


Physical And Chemical Properties Analysis

Diuron has a density of 1.48 g/cm^3, a melting point of 158 °C, and a boiling point of 180 °C. It is soluble in water (42 mg/L), chloroform, and methanol .

Scientific Research Applications

Chemical Properties and Synthesis Methods

Dimethyl 1-(3,4-dichlorophenyl)-1H-1,2,3-triazole-4,5-dicarboxylate is a compound that has been studied for its unique chemical properties and synthesis methods. For example, it is related to pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of indazole alkaloids, which are known for their ability to decarboxylate on heating and trap intermediary N-heterocyclic carbenes with iso(thio)cyanates to form amidates. Such properties make it a subject of interest in the synthesis of new chemical compounds (Schmidt et al., 2006).

Molecular Rearrangements and Synthesis

In a study by L'abbé et al. (1990), the molecular rearrangements of 1-substituted-4-iminomethyl-1,2,3-triazoles were investigated. The research showed that these isomers are interconvertible when heated in dimethyl sulfoxide, which is significant for the synthesis of 1-alkyl-1,2,3-triazole-4-carbaldehydes from 1-phenyl-1,2,3-triazole-4-carbaldehyde. This highlights the potential applications of triazole derivatives in organic synthesis (L'abbé et al., 1990).

Ruthenium-Catalyzed Cycloaddition

The compound's derivatives have been utilized in ruthenium-catalyzed cycloadditions of aryl azides and alkynes. Rasmussen et al. (2007) demonstrated that the formation of 1,5-disubstituted 1,2,3-triazoles from aryl azides and alkynes could be efficiently catalyzed using [Cp*RuCl]4 catalyst in dimethylformamide. This method provides higher yields, cleaner product, and shorter reaction times, especially under microwave irradiation, making it a valuable process in organic chemistry (Rasmussen et al., 2007).

Corrosion Inhibition

A derivative of the compound, namely 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, has been studied for its efficiency in corrosion inhibition of mild steel in acidic media. The derivative exhibited significant inhibition activities, making it a promising candidate for corrosion protection in industrial applications (Lagrenée et al., 2002).

Inhibition Properties Against Xanthine Oxidase

Another research by Yagiz et al. (2021) focused on the synthesis of various dimethyl N-benzyl-1H-1,2,3-triazole-4,5-dicarboxylate derivatives and their inhibition properties on xanthine oxidase activity. The study found significant inhibition activities, indicating potential pharmaceutical applications (Yagiz et al., 2021).

Synthesis of Triazoloapyrimidinedicarboxylates

A novel synthesis method for dimethyl 4,5-dihydro-5-aryl-[1,2,4]triazolo[1,5-a]pyrimidine-6,7-dicarboxylates was reported by Karami et al. (2015). This methodology involves the one-pot condensation of 3-amino-1H-1,2,4-triazole, dimethyl acetylenedicarboxylate, and aryl aldehydes, highlighting the versatility of triazole derivatives in organic synthesis (Karami et al., 2015).

Mechanism of Action

Diuron is a very specific and sensitive inhibitor of photosynthesis. It blocks the plastoquinone binding site of photosystem II, disallowing the electron flow from photosystem II to plastoquinone. This interrupts the photosynthetic electron transport chain in photosynthesis and thus reduces the ability of the plant to turn light energy into chemical energy .

properties

IUPAC Name

dimethyl 1-(3,4-dichlorophenyl)triazole-4,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2N3O4/c1-20-11(18)9-10(12(19)21-2)17(16-15-9)6-3-4-7(13)8(14)5-6/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAABOCWJVZIUKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=N1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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